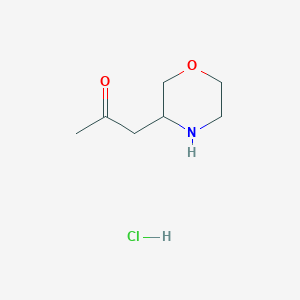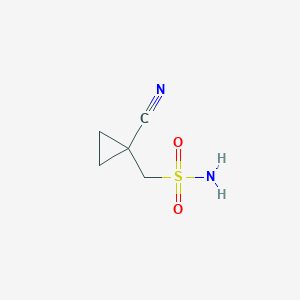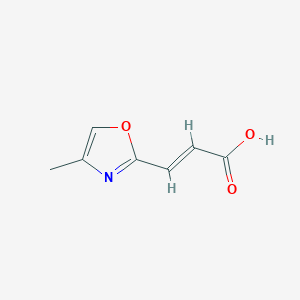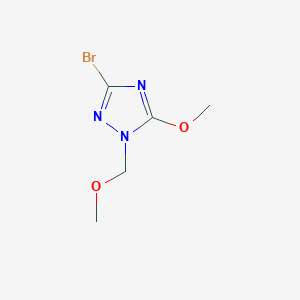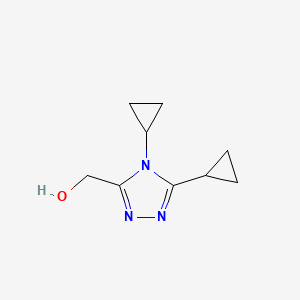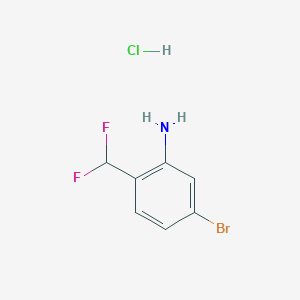
5-Bromo-2-(difluoromethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-(difluoromethyl)aniline hydrochloride, commonly referred to as 5-Bromo-2-DFMA-HCl, is an organic compound that is used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water and is typically used in laboratory experiments. 5-Bromo-2-DFMA-HCl has been used in the synthesis of various compounds and is known to have a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Intermediates
5-Bromo-2-(difluoromethyl)aniline hydrochloride serves as a valuable intermediate in the synthesis of various organic compounds. For example, it has been used in the synthesis of [13C7]3,5‐dichlorobenzylamine hydrochloride, which is an internal standard for LC-MS assays, demonstrating its utility in creating labeled compounds for analytical purposes (Harwood, 2004).
The compound has also been involved in the development of novel methods for the preparation of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes, showcasing its potential in fluoroalkylation reactions and the synthesis of fluorinated molecules, which are of great interest in pharmaceutical and agrochemical industries (Kong et al., 2017).
Material Science and Semiconductor Applications
- In material science, derivatives of 5-Bromo-2-(difluoromethyl)aniline hydrochloride have been synthesized and explored for their electrical conductivity and potential use in organic semiconductors. The creation of poly(aniline-co-o-bromoaniline) copolymers and their analysis suggests the role of such compounds in fabricating thinner, cheaper, and environmentally friendly optoelectronic devices (Mahudeswaran et al., 2016).
Advanced Organic Synthesis Techniques
- Innovative synthesis techniques have also been developed using 5-Bromo-2-(difluoromethyl)aniline hydrochloride or its related compounds as key intermediates. These include the development of an efficient palladium-catalyzed intramolecular carbometalation reaction for synthesizing complex molecules with potential pharmaceutical applications, illustrating the compound's role in facilitating novel synthetic pathways (Richey & Yu, 2009).
properties
IUPAC Name |
5-bromo-2-(difluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-4-1-2-5(7(9)10)6(11)3-4;/h1-3,7H,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPANYBGDSMESJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethyl)aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)
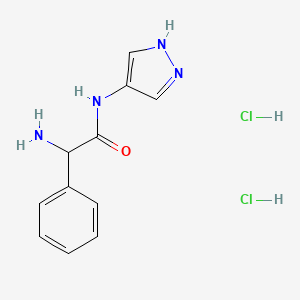
![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)
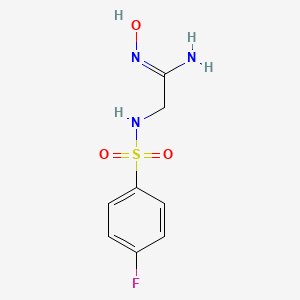

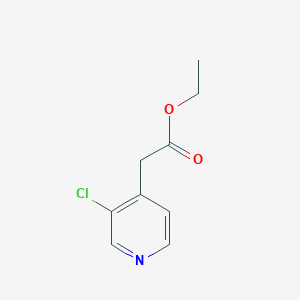
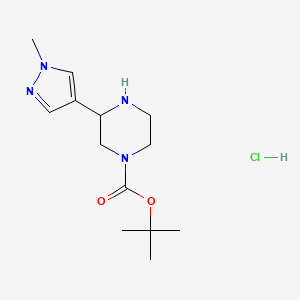
![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)
